

Application Note: Mass Spectrometric Fragmentation Analysis of n-Tigloylglycine

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Compound of Interest

Compound Name: *n-Tigloylglycine-2,2-d2*

Cat. No.: B12407693

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Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Tigloylglycine (N-[(2E)-2-Methyl-2-butenoyl]glycine) is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid acyl-CoA and glycine.[1][2] Specifically, it is an intermediate in the catabolism of the amino acid isoleucine.[3] Elevated urinary levels of n-Tigloylglycine are diagnostically significant for certain inborn errors of metabolism, such as beta-ketothiolase deficiency and disorders of propionate metabolism, and have also been implicated as a potential marker for mitochondrial respiratory chain disorders.[3][4] Accurate identification and quantification of n-Tigloylglycine in biological matrices are crucial for clinical diagnosis and metabolic research. Mass spectrometry, coupled with chromatographic separation, provides the necessary sensitivity and specificity for this analysis. This application note details the characteristic fragmentation pattern of n-Tigloylglycine and provides standardized protocols for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern

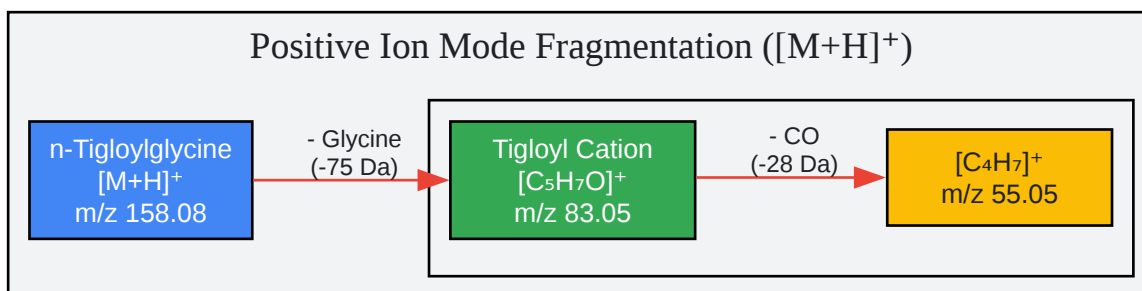
n-Tigloylglycine has a monoisotopic molecular weight of 157.0739 g/mol and a chemical formula of $C_7H_{11}NO_3$.^{[2][5]} Its fragmentation in mass spectrometry is predictable and provides characteristic product ions that are essential for its unambiguous identification using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Positive Ion Mode Fragmentation (ESI)

In positive ion mode, n-Tigloylglycine is typically observed as the protonated molecule $[M+H]^+$ at a mass-to-charge ratio (m/z) of approximately 158.08.^{[1][5]} Collision-induced dissociation (CID) of this precursor ion primarily results in the cleavage of the amide bond between the tiglyl group and the glycine moiety.

The major product ions observed are:

- m/z 83.05: This ion corresponds to the tiglyl cation ($[C_5H_7O]^+$), formed by the loss of the glycine portion.
- m/z 55.05: A subsequent fragmentation of the tiglyl cation (m/z 83.05) through the loss of a neutral carbon monoxide (CO) molecule results in this $[C_4H_7]^+$ ion.^[1]



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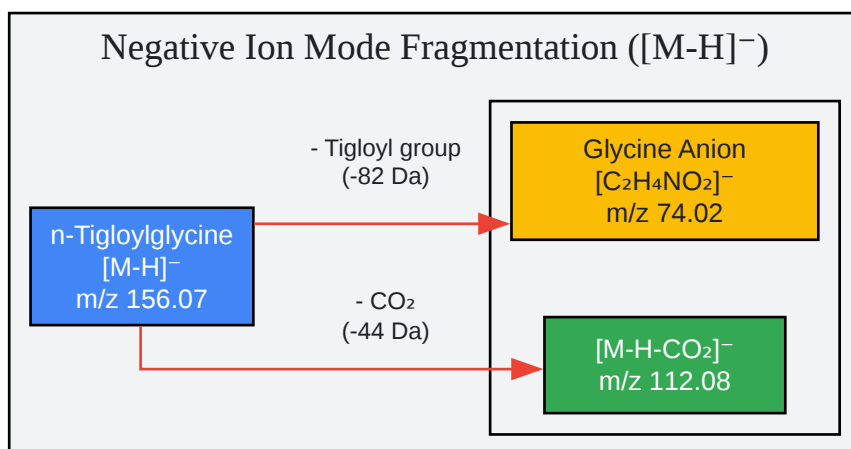
Caption: Fragmentation pathway of n-Tigloylglycine in positive ESI mode.

Negative Ion Mode Fragmentation (ESI)

In negative ion mode, n-Tigloylglycine forms the deprotonated molecule $[M-H]^-$ at m/z 156.07.^{[1][5]} The fragmentation of this ion also yields characteristic product ions.

The major product ions observed are:

- m/z 112.08: This fragment results from the neutral loss of carbon dioxide (CO_2) from the carboxyl group of the precursor ion.
- m/z 74.02: This ion corresponds to the deprotonated glycine anion ($[\text{C}_2\text{H}_4\text{NO}_2]^-$), resulting from the cleavage of the amide bond.[1]



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Caption: Fragmentation pathway of n-Tigloylglycine in negative ESI mode.

Quantitative Fragmentation Data

The following table summarizes the key mass spectrometric transitions and reported relative intensities for n-Tigloylglycine based on public spectral database entries.[1]

Precursor Ion	Precursor m/z	Ionization Mode	Fragment Ion m/z	Relative Intensity
[M+H] ⁺	158.0817	Positive (ESI)	83.0492	999 (Base Peak)
[M+H] ⁺	158.0817	Positive (ESI)	55.0551	95
[M+H] ⁺	158.0817	Positive (ESI)	116.9775	11
[M-H] ⁻	156.0661	Negative (ESI)	112.0772	421
[M-H] ⁻	156.0661	Negative (ESI)	74.0258	175
[M-H] ⁻	156.0661	Negative (ESI)	96.0463	88

Experimental Protocols

The following protocols provide a general framework for the analysis of n-Tigloylglycine in biological samples. Instrument parameters should be optimized for the specific system being used.

Protocol 1: LC-MS/MS Analysis

This method is suitable for the analysis of n-Tigloylglycine in urine or plasma.

1. Sample Preparation (Urine) a. Thaw frozen urine samples at room temperature. b. Vortex mix for 15 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. d. Dilute 100 µL of the supernatant 1:10 with a solution of 0.1% formic acid in water. e. Add an appropriate internal standard (e.g., isotopically labeled Tiglyl[¹³C, ¹⁵N]glycine).[4] f. Vortex and transfer to an autosampler vial.

2. Liquid Chromatography Parameters

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 2% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 2% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

- Injection Volume: 5 μ L.

3. Mass Spectrometry Parameters (ESI-QTOF or Triple Quadrupole)

- Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative.
- Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
- Source Temperature: 120°C.
- Desolvation Gas Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Energy: Ramped or optimized for specific transitions (e.g., 5-60 V).[1]
- Data Acquisition: Full Scan (for identification) and MRM (for quantification).
- Positive MRM Transitions: 158.1 \rightarrow 83.1; 158.1 \rightarrow 55.1
- Negative MRM Transitions: 156.1 \rightarrow 112.1; 156.1 \rightarrow 74.0

Protocol 2: GC-MS Analysis

GC-MS analysis requires derivatization to increase the volatility of n-Tigloylglycine.

1. Sample Preparation and Derivatization a. To 100 μ L of urine or plasma, add the internal standard. b. Perform a liquid-liquid or solid-phase extraction to isolate organic acids. c. Evaporate the sample to dryness under a stream of nitrogen. d. To the dried residue, add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 μ L of pyridine. e. Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative. [4][6] f. Cool to room temperature before injection.

2. Gas Chromatography Parameters

- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

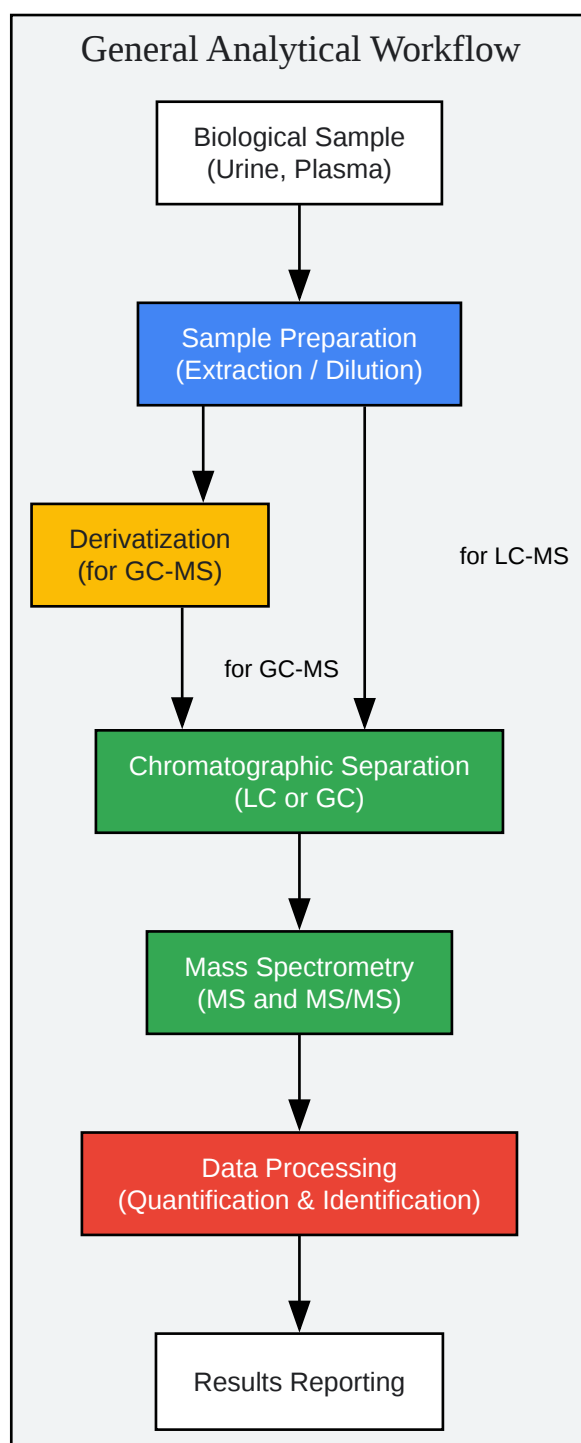
3. Mass Spectrometry Parameters (Electron Ionization - EI)

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.[7]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Acquisition: Scan mode (m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the di-TMS derivative of n-Tigloylglycine should be monitored.

Analytical Workflow Overview

The general workflow for the analysis of n-Tigloylglycine from biological samples is depicted below.



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Caption: A generalized workflow for n-Tigloylglycine analysis.

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